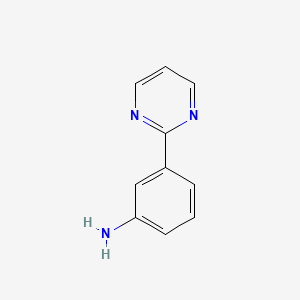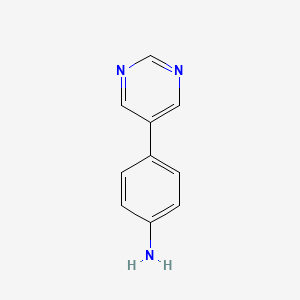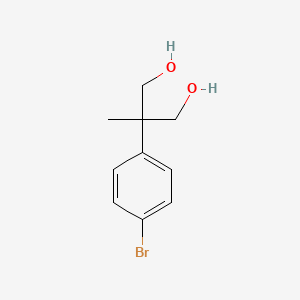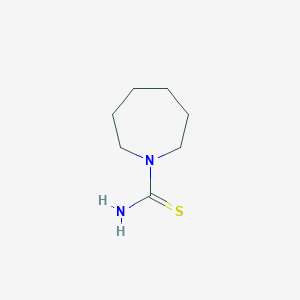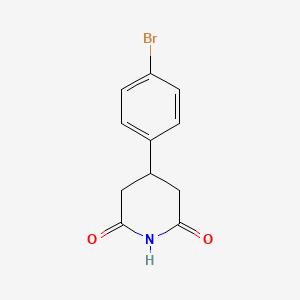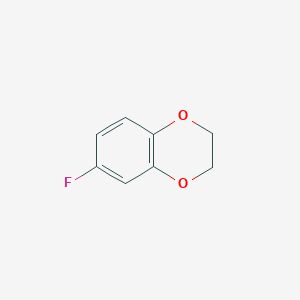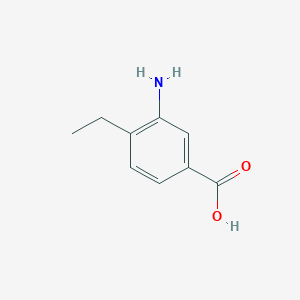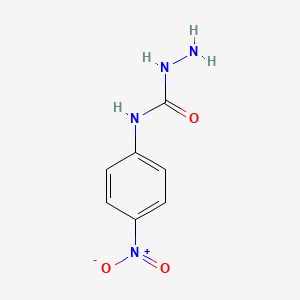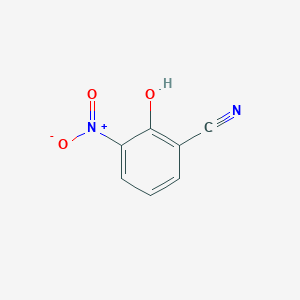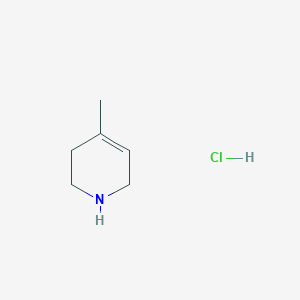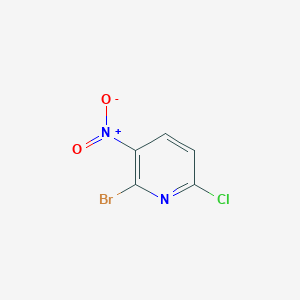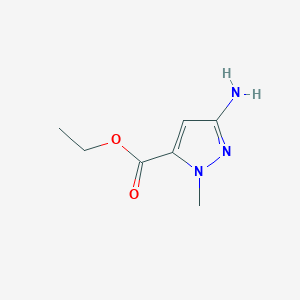
1-Bromo-2,4-dimethyl-5-nitrobenzene
Overview
Description
1-Bromo-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is known for its applications as an intermediate in the synthesis of various chemicals, including those used in agrochemicals, pharmaceuticals, and dyestuffs .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,4-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma
Biochemical Analysis
Biochemical Properties
1-Bromo-2,4-dimethyl-5-nitrobenzene plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes and proteins, particularly those involved in detoxification processes. For instance, it can be metabolized by cytochrome P450 enzymes, which introduce an oxygen atom into the compound, making it more water-soluble and easier to excrete . Additionally, it may interact with glutathione S-transferase, an enzyme that conjugates glutathione to electrophilic compounds, aiding in their detoxification .
Cellular Effects
The effects of this compound on cells can be profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . For instance, it may inhibit enzymes involved in DNA repair, leading to increased DNA damage and mutagenesis . Additionally, it can activate transcription factors that regulate the expression of detoxification enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild detoxification responses without significant toxicity . At high doses, it can cause severe toxic effects, including liver and kidney damage, due to the overwhelming of detoxification pathways . Threshold effects have been observed, where a certain dose level leads to a sudden increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble . This hydroxylated product can then be conjugated with glutathione by glutathione S-transferase, facilitating its excretion . These metabolic processes can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which help in its efflux from cells . The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, affecting its biochemical interactions and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethyl-5-nitrobenzene can be synthesized from 2,4-dimethyl-5-nitroaniline. The process involves bromination, where bromine is introduced to the aromatic ring under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or distillation to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Substitution: 1-Methoxy-2,4-dimethyl-5-nitrobenzene.
Reduction: 1-Bromo-2,4-dimethyl-5-aminobenzene.
Oxidation: 1-Bromo-2,4-dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2,4-dimethyl-5-nitrobenzene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and pigments for textiles
Comparison with Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 2,4-Dimethyl-5-nitroaniline
Comparison: 1-Bromo-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both methyl groups and a nitro group on the benzene ring, which affects its chemical reactivity and physical properties. Compared to 1-Bromo-2-nitrobenzene and 1-Bromo-4-nitrobenzene, the additional methyl groups in this compound provide steric hindrance and influence its solubility and melting point .
Properties
IUPAC Name |
1-bromo-2,4-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJANCKMGXHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499630 | |
| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-59-1 | |
| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
